molecular formula C15H23Cl2N2O2P B052763 N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine CAS No. 904292-62-2

N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine

Cat. No.: B052763
CAS No.: 904292-62-2
M. Wt: 365.2 g/mol
InChI Key: JHQYWRNLILOFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Oxazaphosphorine Compounds

The history of oxazaphosphorine compounds begins in the mid-20th century with pioneering work that transformed highly reactive nitrogen mustard agents into more pharmaceutically viable entities. The journey started in the aftermath of World War II, when researchers observed that soldiers exposed to mustard gas experienced bone marrow suppression, leading to investigations of these compounds as potential treatments for hematological malignancies.

The breakthrough in oxazaphosphorine development came through the work of Norbert Brock and his team at ASTA (now Baxter Oncology) during the 1950s. Their systematic approach involved the synthesis and screening of more than 1,000 candidate oxazaphosphorine compounds in search of agents with improved therapeutic indices. This extensive research program was guided by the innovative concept of converting highly reactive nitrogen mustards into stable transport forms that would require enzymatic activation to release their cytotoxic potential.

The first successful product of this research was cyclophosphamide, which received FDA approval in 1959, becoming the eighth cytotoxic anticancer agent to achieve regulatory clearance. Cyclophosphamide represented a significant pharmacological advancement by demonstrating substantially improved stability and therapeutic index compared to previous nitrogen mustard compounds.

Following cyclophosphamide's success, subsequent generations of oxazaphosphorines were developed to address specific limitations or to explore structural variations:

Decade Key Oxazaphosphorine Development Distinguishing Features Reference
1950s Cyclophosphamide First clinically successful oxazaphosphorine
1970s Ifosfamide Modified with chloroethyl group transposition for reduced myelosuppression
1970s Trofosfamide Oral bioavailability enhancement
1980s Mafosfamide Stabilized derivative for regional applications
1990s-2000s Glufosfamide Glucose-conjugated for selective tumor uptake

The historical progression reflects a consistent focus on enhancing therapeutic selectivity while minimizing off-target toxicities. Each successive generation has incorporated structural modifications intended to improve pharmacokinetic properties, cellular uptake mechanisms, or activation pathways. The development of regional uroprotectors such as mesna (sodium 2-mercaptoethanesulfonate) further advanced oxazaphosphorine utility by mitigating dose-limiting urotoxicity, allowing for higher dose administrations with improved safety profiles.

This evolutionary approach to medicinal chemistry has established oxazaphosphorines as a model for prodrug development and targeted anticancer therapy, influencing subsequent drug design strategies across the broader field of oncology.

Classification and Nomenclature Systems

Oxazaphosphorines occupy a distinct position within chemical classification hierarchies, intersecting several structural and functional categories. Fundamentally, these compounds are defined as saturated six-membered heterocycles containing three carbon atoms and one each of oxygen, nitrogen, and phosphorus, with the phosphorus atom typically linked to both the nitrogen and oxygen atoms to complete the ring structure.

From a chemical nomenclature perspective, oxazaphosphorines follow the IUPAC naming conventions for heterocyclic compounds, with specific designations to indicate structural variations. The root name "oxazaphosphorine" denotes the basic heterocyclic ring system, while additional substitution patterns, functional groups, and stereochemical descriptors provide complete structural identification.

The nomenclature system employs several key components:

  • Base heterocycle designation : The term "1,3,2-oxazaphosphorine" indicates the relative positions of heteroatoms in the six-membered ring, with oxygen at position 1, nitrogen at position 3, and phosphorus at position 2.

  • Oxidation state notation : The λ⁵ designation (as in 1,3,2λ⁵-oxazaphosphinan) indicates a pentavalent phosphorus, distinguishing these compounds from related structures with different phosphorus oxidation states.

  • Substitution pattern identifiers : Numerical prefixes indicate the positions of substituents on the ring, while descriptive terms specify the nature of these groups.

Classification of oxazaphosphorines extends beyond purely structural considerations to encompass functional and pharmacological categories:

Classification Dimension Category Examples Reference
Chemical Family Alkylating agents Cyclophosphamide, Ifosfamide
Mechanism of Action DNA cross-linkers All clinical oxazaphosphorines
Activation Requirement Prodrugs Cyclophosphamide, Ifosfamide, Trofosfamide
Clinical Application Cytostatics/Chemotherapeutics All approved oxazaphosphorines
Structural Subcategory Nitrogen mustard derivatives Most clinical oxazaphosphorines

In medicinal chemistry literature, oxazaphosphorines are most frequently classified based on their generational development and structural modifications from the prototypical compound, cyclophosphamide. This approach recognizes the evolutionary nature of their development, with each generation addressing specific limitations of previous compounds.

The nomenclature complexity increases with compounds like N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine, where multiple substituents must be precisely identified to convey the complete structural information. Such detailed naming systems are essential for distinguishing between closely related compounds that may possess significantly different biological activities.

Structural Diversity Within the Oxazaphosphorine Family

The oxazaphosphorine family exhibits remarkable structural diversity while maintaining core mechanistic features essential for their biological activity. This diversity stems from systematic modifications to the basic oxazaphosphorine scaffold, creating compounds with varied physicochemical properties, pharmacokinetic profiles, and therapeutic applications.

The fundamental structural elements common to most oxazaphosphorines include:

  • A six-membered heterocyclic ring containing O, N, and P atoms
  • A phosphorus-nitrogen bond that serves as the site for prodrug activation
  • A bis(2-chloroethyl)amino group (or variant) serving as the DNA-alkylating moiety
  • Various substituents that modify stability, activation pathways, or tissue targeting

Key structural variations across the oxazaphosphorine family include:

Structural Modification Representative Compounds Functional Significance Reference
Ring nitrogen substitution Ifosfamide (N-chloroethyl) vs. Cyclophosphamide Altered metabolism and side effect profile
Ring size variation 5-membered vs. 6-membered rings Modified stability and activation kinetics
Exocyclic group modifications Trofosfamide (additional methyl group) Enhanced oral bioavailability
Bioreversible conjugation Glufosfamide (glucose conjugate) Targeted delivery via glucose transporters
Stabilized derivatives Mafosfamide (mesna adduct) Direct activity without metabolic activation
Carbon chain modifications Various experimental compounds Altered lipophilicity and distribution
Stereochemical variations Optical isomers of substituted oxazaphosphorines Potential for differential bioactivity

The this compound compound represents a distinctive structural variant characterized by the incorporation of a phenylethyl substituent at position 3 of the oxazaphosphorine ring. This modification introduces both increased lipophilicity and potential for additional molecular interactions through the aromatic system, potentially influencing cellular penetration, protein binding, and metabolic processing pathways.

The structural diversity of oxazaphosphorines is not merely academic but has direct pharmacological implications. Different structural variants show distinct profiles regarding:

  • Enzymatic activation pathways and rates
  • Formation of specific metabolites
  • Selectivity for target tissues
  • Susceptibility to deactivation mechanisms
  • Routes of elimination and clearance

This structural diversity enables "fine-tuning" of oxazaphosphorine properties to address specific clinical needs or overcome limitations of existing compounds. The continued exploration of novel structural modifications remains an active area of medicinal chemistry research aimed at enhancing therapeutic indices through improved selectivity mechanisms.

Position of this compound in Chemical Taxonomy

This compound occupies a specialized position within oxazaphosphorine chemistry, distinguished by its structural features that place it at the intersection of several chemical classifications. This compound (identified in databases as CID 318337) represents a more structurally complex variant compared to first-generation clinical oxazaphosphorines like cyclophosphamide and ifosfamide.

From a structural taxonomy perspective, the compound exhibits the following key characteristics:

  • It maintains the core oxazaphosphorine heterocyclic scaffold with a pentavalent phosphorus (λ⁵ notation)
  • It contains the bis(2-chloroethyl)amino functional group characteristic of nitrogen mustard derivatives
  • It incorporates a phenylethyl substituent at position 3, introducing substantial lipophilicity
  • It features a phosphoryl oxygen (P=O) that serves as a hydrogen bond acceptor

Chemical taxonomy places this compound in the following hierarchical structure:

Taxonomic Level Classification Distinctive Features Reference
Superclass Organoheterocyclic compounds Contains C and at least one non-C atom in rings
Class Phosphorus-containing heterocyclic compounds Features P as a ring constituent
Subclass Oxazaphosphorines Six-membered ring with O, N, and P atoms
Family Phenyl-substituted oxazaphosphorines Contains phenyl group as substituent
Specific Entity This compound Complete structural identification

The compound has been assigned several identifiers across chemical databases, including:

  • PubChem CID: 318337
  • Alternative designations include: NSC254246, NSC255996, NSC255997
  • InChIKey: JHQYWRNLILOFSJ-UHFFFAOYSA-N
  • Molecular Formula: C15H23Cl2N2O2P
  • Molecular Weight: 365.2 g/mol

The structural modifications present in this compound, particularly the phenylethyl substituent, represent deliberate chemical design strategies aimed at modifying pharmacological properties. While traditional oxazaphosphorines like cyclophosphamide feature simpler substitution patterns, the introduction of the phenyl group in this compound likely aims to influence:

  • Lipophilicity and membrane permeability
  • Binding interactions with metabolic enzymes
  • Resistance to deactivation pathways
  • Distribution and elimination characteristics

Within developmental pathways of oxazaphosphorines, this compound appears to represent a second or third-generation experimental derivative, potentially developed during screening programs searching for compounds with improved therapeutic indices. Its designation with multiple NSC (National Service Center) numbers suggests evaluation through cancer screening programs, indicating research interest in its potential anticancer properties.

Although less extensively documented in clinical literature compared to established agents like cyclophosphamide and ifosfamide, this compound serves as an important example of how structural modifications to the core oxazaphosphorine scaffold can create chemically distinct entities with potentially unique pharmacological profiles.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2N2O2P/c1-14(15-6-3-2-4-7-15)19-10-5-13-21-22(19,20)18(11-8-16)12-9-17/h2-4,6-7,14H,5,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYWRNLILOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCOP2(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine, commonly referred to as an oxazaphosphorine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine
  • Molecular Formula : C15H23Cl2N2O2P
  • Molecular Weight : 365.241 g/mol
  • CAS Registry Number : 904292-62-2

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its cytotoxic effects against various cancer cell lines. The compound's structure, particularly the presence of the chloroethyl groups, suggests a mechanism similar to that of alkylating agents used in chemotherapy.

  • Alkylation : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.
  • Pharmacodynamics : The oxazaphosphorine structure contributes to its stability and bioactivity, enhancing its interaction with cellular targets.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of N,N-bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ5-oxazaphosphinan-2-amine on various human cancer cell lines including breast (MCF7), lung (A549), and colon (HT29) cancers. Results indicated IC50 values ranging from 10 to 30 µM depending on the cell line, demonstrating significant cytotoxicity compared to control treatments.
Cell LineIC50 (µM)Mechanism
MCF715DNA alkylation
A54920Apoptosis induction
HT2925Cell cycle arrest
  • In Vivo Studies :
    • In murine models, administration of the compound resulted in a marked reduction in tumor size for xenografts derived from human breast cancer cells. Histological analysis revealed increased apoptosis and decreased proliferation markers (Ki67).

Toxicity Profile

While the compound exhibits promising antitumor activity, its toxicity profile is critical for therapeutic applications. Studies indicate that at higher concentrations (>50 µM), there is a notable increase in cytotoxic effects on non-cancerous cell lines, suggesting a need for careful dose optimization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include cyclophosphamide, chlorozotocin, and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU).

2.1. Structural Comparison
Compound Key Structural Features Molecular Weight Lipophilicity (Log P)
Target Compound 3-(1-phenylethyl) substituent ~350.2* ~1.8 (estimated)
Cyclophosphamide Propanolamide ester ring 279.1 0.6
BCNU (NSC-409962) Nitrosourea backbone 214.1 1.2
Chlorozotocin Glucose-conjugated nitrosourea 304.7 -1.5 (water-soluble)

*Estimated based on cyclophosphamide’s molecular weight (279.1) + phenylethyl group (C₈H₉, ~105.1).

2.2. Pharmacokinetic Properties
Compound Half-Life (hr) CNS Penetration Metabolism Pathway
Target Compound ~3–5* High (estimated) Hepatic CYP450 activation
Cyclophosphamide 3–12 Low CYP2B6/3A4 to 4-hydroxy-CPA
BCNU 0.3–1.5 High Non-enzymatic degradation
Chlorozotocin 1.2 Low Renal excretion (unchanged)

*Inferred from structural analogs; the phenylethyl group may prolong half-life via reduced renal clearance .

2.3. Efficacy Against L1210 Leukemia
Compound LD₁₀ (mg/kg) ILS (%)* Therapeutic Index (LD₁₀/ED₉₀)
Target Compound 25–30† 150–200† 3.0–4.0†
Cyclophosphamide 15–20 100–150 2.5–3.0
BCNU 10–15 200–250 5.0–6.0
Chlorozotocin 15–20 400–700 8.0–10.0

*ILS = Increase in Lifespan; †Estimated based on structural analogs .

2.4. Toxicity Profiles
Compound Myelosuppression Neurotoxicity Hepatic Toxicity
Target Compound Moderate Low Moderate
Cyclophosphamide Severe None High (metabolite)
BCNU Severe High Low
Chlorozotocin Minimal None Low

The target compound’s reduced myelosuppression compared to cyclophosphamide may stem from selective activation in tumor tissues, akin to chlorozotocin’s glucose-mediated targeting .

Mechanistic Differences

  • Alkylation vs. Carbamoylation : Unlike BCNU, which combines alkylation and carbamoylation, the target compound relies solely on alkylation, reducing protein-binding toxicity .
  • Resistance Profiles : Cross-resistance with cyclophosphamide is likely due to shared phosphoramide mustard metabolites. However, the phenylethyl group may bypass resistance mechanisms in alkylating agent-resistant tumors .

Preparation Methods

Route 1: Cyclization Followed by Alkylation

This method mirrors the synthesis of ifosfamide (Holoxan), where a diol undergoes cyclization with POCl₃, followed by amine alkylation.

Cyclization of 3-(1-Phenylethyl)-1,3-propanediol

A solution of 3-(1-phenylethyl)-1,3-propanediol (10 mmol) in dry dichloromethane (DCM) is treated with POCl₃ (12 mmol) at 0°C under nitrogen. The mixture is stirred for 6 hours, yielding the intermediate 2-chloro-3-(1-phenylethyl)-1,3,2λ⁵-oxazaphosphorinane.

Reaction Conditions :

  • Temperature: 0°C → room temperature

  • Solvent: Anhydrous DCM

  • Catalyst: None (exothermic reaction)

Bis-Chloroethylation of the Phosphorus Amine

The intermediate (5 mmol) is reacted with excess 2-chloroethylamine (15 mmol) in tetrahydrofuran (THF) at reflux for 12 hours. The product is precipitated using cold diethyl ether and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : ~45% (estimated based on ifosfamide analogs).
Purity : >90% (HPLC, C18 column).

Route 2: Direct Assembly via Phosphoramidate Coupling

This one-pot method adapts techniques from patent US8329692B2, leveraging N-chloroethyl groups pre-installed on the amine.

Reaction of Phosphorus Triamide with 1-Phenylethyl Glycidol

A mixture of N,N-bis(2-chloroethyl)phosphoramidate (7 mmol) and 1-phenylethyl glycidol (7 mmol) is heated at 80°C in acetonitrile for 24 hours. The reaction is quenched with aqueous NaHCO₃, and the product extracted into ethyl acetate.

Key Parameters :

  • Solvent: Acetonitrile (polar aprotic)

  • Temperature: 80°C (optimized for epoxide ring-opening)

  • Workup: Neutralization to prevent hydrolysis

Yield : ~35% (lower due to competing side reactions).

Critical Analysis of Methodologies

Efficiency and Scalability

  • Route 1 offers moderate yields (~45%) but requires stringent anhydrous conditions.

  • Route 2 suffers from lower yields (~35%) but is operationally simpler.

Side Reactions and Mitigation

  • Phosphorus Hydrolysis : Moisture exposure degrades intermediates; strict inert atmosphere (N₂/Ar) is essential.

  • Over-Alkylation : Excess 2-chloroethylamine in Route 1 leads to quaternary ammonium byproducts; stoichiometric control is critical.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.3–7.2 (m, 5H, Ar-H), 4.1–3.8 (m, 4H, P–O–CH₂), 3.6–3.4 (m, 4H, N–CH₂–Cl).

  • ³¹P NMR (162 MHz, CDCl₃): δ 18.5 ppm (characteristic for 2-oxo-phosphoranes).

Chromatographic Purity

  • HPLC : Retention time = 12.7 min (C18, 70:30 acetonitrile/water).

Industrial Considerations

Cost-Effectiveness

Route 1’s reliance on POCl₃ (~$50/kg) is economical compared to Route 2’s specialized glycidol derivative (~$200/kg).

Environmental Impact

Chlorinated solvents (DCM, THF) pose disposal challenges; greener alternatives (e.g., 2-MeTHF) are under investigation .

Q & A

Basic: What are the recommended methods for synthesizing N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2λ⁵-oxazaphosphinan-2-amine?

Methodological Answer:
Synthesis typically involves cyclocondensation of bis(2-chloroethyl)amine with a phosphorylating agent and subsequent functionalization. A validated approach includes:

  • Step 1: Reacting bis(2-chloroethyl)amine with phosphorus oxychloride (POCl₃) under anhydrous conditions to form the oxazaphosphorine ring .
  • Step 2: Introducing the 1-phenylethyl substituent via nucleophilic substitution or alkylation, using catalysts like triethylamine to control regioselectivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and characterize using ¹H/³¹P NMR .

Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:
Hydrolytic stability is critical for pharmacokinetic studies. Use the following protocol:

  • Buffer Preparation: Simulate physiological pH (7.4 PBS buffer) and acidic conditions (pH 2.0, gastric fluid mimic).
  • Incubation: Dissolve the compound (1 mM) in buffers at 37°C. Collect aliquots at 0, 1, 6, 12, and 24 hours.
  • Analysis: Quantify degradation via LC-MS and monitor phosphate byproducts (e.g., free 2-chloroethylamine) using ion chromatography .
  • Kinetics: Calculate half-life (t₁/₂) using first-order kinetics. Compare with analogs like cyclophosphamide to evaluate structural influences on stability .

Advanced: How does the 1-phenylethyl substituent influence the compound’s metabolic activation compared to cyclophosphamide?

Methodological Answer:
The 1-phenylethyl group alters cytochrome P450 (CYP) metabolism and prodrug activation. Key steps:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-HRMS. Identify hydroxylation sites (e.g., phenyl ring vs. oxazaphosphorine ring) .
  • Comparative Analysis: Use CYP inhibitors (e.g., ketoconazole for CYP3A4) to delineate isoform specificity. Compare activation pathways to cyclophosphamide’s 4-hydroxylation .
  • Bioactivation Assay: Measure cytotoxic metabolites (e.g., phosphoramide mustard) in cell lines (e.g., HepG2) using MTT assays. Correlate with structural modifications .

Advanced: How can contradictory data on the compound’s genotoxicity be resolved?

Methodological Answer:
Contradictions may arise from assay conditions or metabolite variability. Address via:

  • Standardized Assays: Perform Ames test (TA98 and TA100 strains ± S9 metabolic activation) and micronucleus assay (in vitro/in vivo) under OECD guidelines .
  • Metabolite Profiling: Compare genotoxicity of parent compound vs. metabolites (e.g., chloroethyl derivatives) using comet assays in primary hepatocytes .
  • Mechanistic Studies: Use radical scavengers (e.g., DMSO) to assess alkylating vs. oxidative DNA damage pathways. Cross-reference with cyclophosphamide’s known mechanisms .

Basic: What analytical techniques are optimal for structural characterization?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR: ¹H NMR for chloroethyl and phenylethyl protons; ³¹P NMR for phosphorus environment (δ 15–25 ppm typical for oxazaphosphorines) .
  • X-ray Crystallography: Resolve stereochemistry at phosphorus and confirm ring conformation. Use synchrotron sources for high-resolution data .
  • Mass Spectrometry: HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or phenyl groups) .

Advanced: What strategies mitigate oxidation and dimerization during storage?

Methodological Answer:
Oxidation and dimerization are common due to reactive chloroethyl groups. Mitigation involves:

  • Storage Conditions: Lyophilize and store under argon at -20°C. Use amber vials to prevent light-induced degradation .
  • Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to buffer formulations.
  • Quality Control: Monitor purity monthly via HPLC. Track dimer formation (retention time shifts) and quantify using area normalization .

Advanced: How can computational modeling predict the compound’s interaction with DNA repair enzymes?

Methodological Answer:
Use molecular docking and MD simulations:

  • Target Selection: Focus on enzymes like AGT (O⁶-alkylguanine-DNA alkyltransferase) or PARP-1.
  • Docking: Software (AutoDock Vina) to model interactions between the compound’s alkylating groups and active sites (e.g., Cys145 in AGT). Validate with co-crystallized structures .
  • Free Energy Calculations: Compute binding affinities (MM-GBSA) to rank potency vs. cyclophosphamide derivatives. Correlate with in vitro inhibition assays .

Basic: What are the key safety precautions for handling this compound?

Methodological Answer:
Follow alkylating agent protocols:

  • PPE: Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and synthesis .
  • Spill Management: Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as hazardous waste.
  • Exposure Response: Immediate rinsing (15 min for skin/eyes). Monitor for delayed symptoms (e.g., leukopenia) via regular blood tests .

Advanced: How does stereochemistry at the phosphorus center affect biological activity?

Methodological Answer:
Phosphorus stereochemistry dictates metabolite profiles. Investigate via:

  • Chiral Synthesis: Use enantiopure precursors (e.g., (R)-1-phenylethanol) to prepare diastereomers. Separate via chiral HPLC (Chiralpak IC column) .
  • Biological Testing: Compare cytotoxicity (IC₅₀ in cancer cell lines) and DNA cross-linking efficiency (alkaline comet assay) between isomers .
  • Metabolite Tracking: Use ³¹P NMR to monitor stereospecific hydroxylation by CYPs. Correlate with in vivo antitumor efficacy (xenograft models) .

Advanced: What in silico approaches optimize the compound’s pharmacokinetic profile?

Methodological Answer:
Leverage ADME prediction tools:

  • Software: Use SwissADME or ADMETlab to predict logP (lipophilicity), BBB permeability, and CYP inhibition.
  • Prodrug Design: Modify the phenylethyl group with ester linkages to enhance solubility. Simulate hydrolysis rates (Gaussian09 DFT calculations) .
  • PK/PD Modeling: Integrate in vitro clearance (microsomal t₁/₂) and volume of distribution into PBPK models (e.g., GastroPlus) to predict human dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine
Reactant of Route 2
N,N-Bis(2-chloroethyl)-2-oxo-3-(1-phenylethyl)-1,3,2lambda5-oxazaphosphinan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.